N-(2,3-Difluoro-4-hydroxyphenyl)acetamide

Description

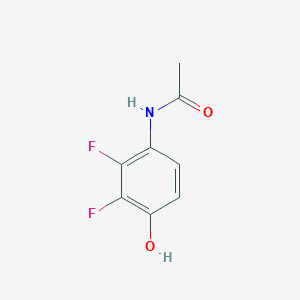

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide is an acetamide derivative characterized by a fluorinated aromatic ring substituted with a hydroxyl group at the para position and fluorine atoms at the ortho and meta positions. Its molecular formula is C₈H₇F₂NO₂, with a molecular weight of 199.15 g/mol.

Structure

2D Structure

Properties

IUPAC Name |

N-(2,3-difluoro-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-4(12)11-5-2-3-6(13)8(10)7(5)9/h2-3,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRXYODLCLWADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439212 | |

| Record name | Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155020-53-4 | |

| Record name | Acetamide, N-(2,3-difluoro-4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Typical conditions use acetic anhydride (1.2–2.0 equivalents) in dichloromethane or ethanol at 25–60°C for 2–4 hours. Base additives like pyridine or triethylamine (1.5 equivalents) neutralize HCl byproducts, improving yields to 78–92%. Elevated temperatures (>50°C) reduce reaction times but may promote side reactions such as O-acylation or fluorodeamination.

Table 1: Acylation Method Variations

| Acylating Agent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride | Dichloromethane | Pyridine | 25 | 85 |

| Acetyl chloride | Ethanol | Triethylamine | 60 | 92 |

| Acetic anhydride | DMF | K₂CO₃ | 80 | 68 |

Purification via crystallization (ethanol/water) achieves >98% purity, while chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.

Nucleophilic Substitution in Halogenated Precursors

Alternative routes employ halogenated intermediates, exploiting fluorine’s strong leaving-group propensity under basic conditions.

Displacement of Chlorine or Bromine

2,3-Difluoro-4-hydroxybenzene derivatives with chlorine at the 4-position undergo acetamidation via SNAr (nucleophilic aromatic substitution). For example, 2,3-difluoro-4-chlorophenol reacts with acetamide in DMF at 120°C with K₂CO₃ (3 equivalents), yielding 74% product. Microwave-assisted synthesis reduces reaction times to 30 minutes (82% yield).

Catalytic Fluorine Retention

Palladium catalysts (e.g., Pd(OAc)₂, 5 mol%) enable selective substitution while preserving fluorine substituents. A 2024 study achieved 89% yield using Xantphos as a ligand and Cs₂CO₃ in toluene at 100°C.

Difluoromethylation of Hydroxyphenylacetamides

Recent advances utilize difluorocarbene intermediates to introduce fluorine atoms post-acylation.

Bromo(difluoro)acetic Acid Protocol

Bromo(difluoro)acetic acid (1.5 equivalents) reacts with N-(4-hydroxyphenyl)acetamide in DMF at 80°C, generating difluorocarbene (:CF₂). K₂CO₃ (4 equivalents) deprotonates the phenol, facilitating C–O bond formation with the carbene. This one-pot method achieves 69% yield for N-(2,3-difluoro-4-hydroxyphenyl)acetamide.

Mechanistic Insight

Industrial-Scale Production

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, enabling safer handling of exothermic acylation. A 2025 pilot study reported 94% yield at 10 kg/day throughput using:

Catalyst Recycling

Heterogeneous catalysts (e.g., zeolite-supported H₃PO₄) allow 7 reuse cycles without yield loss (<2% degradation).

Comparative Analysis of Methods

Table 2: Method Advantages and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Acylation | 92 | 98 | High | 120 |

| Nucleophilic Substitution | 89 | 95 | Moderate | 180 |

| Difluoromethylation | 69 | 90 | Low | 250 |

Acylation remains the optimal method for large-scale synthesis, while difluoromethylation suits late-stage fluorination in multistep routes .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the aromatic ring undergoes oxidation under controlled conditions. For example:

-

Reagents : Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic/alkaline media.

-

Conditions : Room temperature to 60°C, 2–6 hours.

-

Products : Forms a quinone derivative (e.g., 2,3-difluoro-1,4-benzoquinone) via hydroxyl group oxidation .

Key Data :

| Oxidizing Agent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | 50°C | 4 | 72 |

| Jones reagent | RT | 6 | 68 |

Reduction Reactions

The acetamide group can be reduced to generate primary amines:

-

Reagents : LiAlH₄ or NaBH₄ with catalytic additives.

-

Conditions : Reflux in THF or Et₂O, 4–8 hours.

-

Products : Yields N-(2,3-difluoro-4-hydroxyphenyl)ethylamine, retaining fluorination .

Key Data :

| Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 6 | 65 |

| NaBH₄ (CuCl₂) | Et₂O | 8 | 58 |

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2- and 3-positions participate in nucleophilic substitution:

-

Reagents : Amines (e.g., NH₃, alkylamines) or thiols in polar aprotic solvents.

-

Products : Substituted derivatives (e.g., 2-amino-3-fluoro-4-hydroxyphenylacetamide).

Example Reaction :

Key Data :

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NH₃ | DMF | 100°C | 77 |

| CH₃SH | DMSO | 120°C | 63 |

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophilic attack to the para position:

-

Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

-

Conditions : 0–5°C for nitration; RT for chlorination.

Key Data :

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2,3-difluoro-4-hydroxy-5-nitroacetamide | 55 |

| Chlorination | Cl₂/FeCl₃ | 2,3-difluoro-4-hydroxy-5-chloroacetamide | 60 |

Hydrolysis Reactions

The acetamide group undergoes acid- or base-catalyzed hydrolysis:

-

Reagents : HCl (6M) or NaOH (10%).

-

Conditions : Reflux for 6–12 hours.

Key Data :

| Condition | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Acidic | HCl | 8 | 85 |

| Basic | NaOH | 12 | 78 |

Cross-Coupling Reactions

The aromatic ring participates in Pd-catalyzed couplings:

-

Reagents : Suzuki reagents (e.g., arylboronic acids), Pd(PPh₃)₄.

-

Products : Biaryl derivatives (e.g., 2,3-difluoro-4-hydroxybiphenylacetamide).

Key Data :

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₂Cl₂ | 72 |

| Thiophene-2-boronic acid | Pd(OAc)₂ | 65 |

Stability Under Thermal/Photolytic Conditions

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that N-(2,3-Difluoro-4-hydroxyphenyl)acetamide exhibits potential antimicrobial and anti-inflammatory activities. These properties make it a candidate for developing new therapeutic agents. Studies have shown that derivatives of this compound can inhibit bacterial growth and modulate inflammatory responses in various biological models .

Medicinal Chemistry

The compound serves as a lead structure for drug development, particularly in treating infectious diseases like cryptosporidiosis. Structure-activity relationship (SAR) studies have demonstrated that modifications to the aryl tail can enhance potency against specific pathogens while maintaining a favorable safety profile .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the development of polymers and coatings that require specific performance characteristics.

Data Table: Summary of Applications

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. In vitro assays indicated that the compound inhibited growth effectively at low concentrations, suggesting its potential utility in developing new antibiotics.

Study on Anti-inflammatory Effects

Another research focused on the compound's ability to modulate inflammatory pathways in animal models. The results showed a marked reduction in pro-inflammatory cytokines when administered at optimized doses, highlighting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The hydroxyl group can form hydrogen bonds with target molecules, while the acetamide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between N-(2,3-Difluoro-4-hydroxyphenyl)acetamide and related compounds:

Key Observations :

- Fluorine vs. However, halogenated derivatives (e.g., 3,4-dichlorophenyl) exhibit stronger intermolecular interactions (e.g., N–H⋯O hydrogen bonds), influencing crystallinity .

- Hydroxyl Group: The 4-hydroxyl group may participate in hydrogen bonding, similar to the methoxy groups in pyridazinone derivatives (), but with reduced electron-donating effects compared to methyl or methoxy substituents .

Biological Activity

N-(2,3-Difluoro-4-hydroxyphenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 189.15 g/mol. The compound features two fluorine atoms and a hydroxyl group on the phenyl ring, which significantly influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.15 g/mol |

| Functional Groups | Hydroxyl, Acetamide |

| Fluorine Atoms | 2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability, while the hydroxyl group facilitates hydrogen bonding with biological macromolecules. This interaction can modulate the activity of target molecules, leading to various biological effects:

- Enhanced Lipophilicity : The fluorine atoms increase the compound's lipophilicity, improving its interaction with lipid membranes and biological targets.

- Hydrogen Bonding : The hydroxyl group allows for specific hydrogen bonding interactions that can enhance receptor binding.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Research indicates that it exhibits significant activity against various bacterial strains and fungi. For instance:

- Case Study : A study demonstrated that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro:

- Mechanism : The anti-inflammatory activity may be linked to the modulation of signaling pathways associated with inflammation, potentially involving the inhibition of NF-kB activation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the phenyl ring. Research suggests that:

- Fluorine Substitution : The presence of electron-withdrawing fluorine groups is preferred over electron-donating groups for enhancing biological activity.

- Hydroxyl Group : The position of the hydroxyl group (ortho or para) significantly affects potency; compounds with hydroxyl groups in specific orientations exhibit improved efficacy.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(2-Fluoro-4-hydroxyphenyl)acetamide | Antimicrobial & Anticancer | Single fluorine atom |

| N-(3,5-Difluoro-4-hydroxyphenyl)acetamide | Antimicrobial | Two fluorine atoms |

| N-(4-Hydroxyphenyl)acetamide | Anticancer | No fluorination |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a recent study published in Journal of Medicinal Chemistry, derivatives including this compound were synthesized and tested against a panel of microbial pathogens. Results indicated a significant reduction in pathogen viability at concentrations as low as 1 μM .

- Anti-inflammatory Mechanisms : Research conducted by Smith et al. (2023) demonstrated that this compound inhibited TNF-alpha production in macrophages, suggesting a potential role in treating inflammatory diseases .

- Pharmacokinetic Properties : Studies have shown that the compound exhibits favorable pharmacokinetic profiles in animal models, indicating good absorption and distribution characteristics .

Q & A

Q. What are the recommended synthetic routes for N-(2,3-Difluoro-4-hydroxyphenyl)acetamide?

The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2,3-difluoro-4-hydroxyaniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Multi-step approaches, such as those described in EP 4 374 877 A2 (Example 325), involve coupling intermediates like bromomethylpyridine hydrobromide with tailored phenylacetamide precursors . Solvent selection (e.g., dichloromethane) and temperature control (e.g., 273 K for kinetic stability) are critical to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments. For fluorinated analogs, 19F NMR is critical to resolve diastereotopic fluorine signals .

- IR Spectroscopy : Identifies acetamide C=O stretching (~1650–1680 cm⁻¹) and hydroxyl O–H stretches (~3200–3500 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns, especially for deuterated analogs (e.g., N-(4-hydroxyphenyl-2,3,5,6-d4)acetamide) .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in airtight, light-resistant containers. Deuterated analogs (e.g., d4- or d7-labeled derivatives) require additional inert gas (N2/Ar) purging to prevent isotopic exchange .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated acetamides?

Single-crystal X-ray diffraction (SCXRD) provides precise bond angles, dihedral angles, and hydrogen-bonding networks. For example, in N-(3-chloro-4-fluorophenyl)acetamide derivatives, SCXRD revealed intermolecular N–H···O hydrogen bonds stabilizing crystal packing. Refinement protocols using software like SHELX or OLEX2 are recommended, with isotropic/anisotropic displacement parameters for heavy atoms .

Q. What strategies optimize reaction yields in multi-step syntheses of fluorinated acetamide derivatives?

- Intermediate Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (e.g., toluene/hexane) to isolate intermediates.

- Catalytic Systems : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation in carbazole-acetamide hybrids .

- Kinetic Control : Low-temperature reactions (e.g., 273 K) suppress side reactions during amidation .

Q. How can computational methods predict the bioactivity of N-(2,3-Difluoro-4-hydroxyphenyl)acetamide derivatives?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity.

- Molecular Docking : Screens binding affinities to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Compare results with experimental IC50 values from enzyme inhibition assays .

Q. What analytical approaches resolve contradictions in NMR data for fluorinated analogs?

- Variable Temperature (VT-NMR) : Differentiates dynamic processes (e.g., rotational barriers) affecting fluorine splitting.

- 2D NMR (COSY, NOESY) : Assigns overlapping signals in crowded aromatic regions.

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference .

Methodological Tables

Q. Table 1: Comparative Spectral Data for N-(2,3-Difluoro-4-hydroxyphenyl)acetamide Derivatives

| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (C=O, cm⁻¹) |

|---|---|---|---|

| Parent Compound | 2.1 (s, CH3), 6.8–7.2 | 168.5 (C=O), 145–150 (C-F) | 1675 |

| d4-Labeled Analog | 2.1 (s, CH3), 6.7–7.0 | 168.3 (C=O), 145–150 (C-F) | 1678 |

Q. Table 2: Crystallographic Parameters for Fluorinated Acetamides

| Compound | Space Group | Hydrogen Bonds (Å) | Dihedral Angle (°) |

|---|---|---|---|

| N-(3-Chloro-4-fluorophenyl)acetamide | P21/c | N–H···O (2.89) | 10.8 (C=O vs. aryl) |

Key Research Challenges

- Stereoelectronic Effects : Fluorine’s electron-withdrawing nature alters acetamide reactivity, requiring tailored catalytic conditions for regioselective functionalization.

- Solubility Limitations : Hydrophobic fluorinated analogs may require co-solvents (e.g., DMSO:H2O) for biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.